molecular formula C5H10BrFN2 B3040868 1,3-Dimethyl-2-fluoroimidazolinium bromide CAS No. 245550-86-1

1,3-Dimethyl-2-fluoroimidazolinium bromide

Cat. No.: B3040868
CAS No.: 245550-86-1
M. Wt: 197.05 g/mol
InChI Key: YVWMUDYUXDNHQZ-UHFFFAOYSA-M
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Description

1,3-Dimethyl-2-fluoroimidazolinium bromide is a chemical compound with the molecular formula C5H10BrFN2 and a molecular weight of 197.05 g/mol.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Dimethyl-2-fluoroimidazolinium bromide typically involves the reaction of 1,3-dimethylimidazole with a fluorinating agent, followed by the addition of hydrobromic acid. The reaction conditions often include:

    Temperature: Moderate temperatures are usually sufficient.

    Solvent: Common solvents include acetonitrile or dichloromethane.

    Catalysts: Catalysts may be used to enhance the reaction rate.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves:

    Batch or Continuous Flow Reactors: To ensure consistent product quality.

    Purification: Techniques such as crystallization or chromatography are used to purify the final product.

Chemical Reactions Analysis

Types of Reactions

1,3-Dimethyl-2-fluoroimidazolinium bromide undergoes various chemical reactions, including:

    Substitution Reactions: The fluorine atom can be substituted with other nucleophiles.

    Oxidation and Reduction: The compound can participate in redox reactions under appropriate conditions.

Common Reagents and Conditions

    Nucleophiles: Such as amines or thiols for substitution reactions.

    Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate.

    Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.

Major Products Formed

    Substitution Products: Depending on the nucleophile used.

    Oxidation Products: Such as imidazole derivatives.

    Reduction Products: Such as reduced imidazole compounds.

Scientific Research Applications

1,3-Dimethyl-2-fluoroimidazolinium bromide has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis and catalysis.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1,3-Dimethyl-2-fluoroimidazolinium bromide involves its interaction with specific molecular targets and pathways. The compound can:

    Interact with Enzymes: Modulating their activity.

    Affect Cellular Pathways: Influencing signal transduction and metabolic processes.

    Bind to Receptors: Altering cellular responses and functions.

Comparison with Similar Compounds

Similar Compounds

    1,3-Dimethylimidazolium Bromide: Lacks the fluorine atom.

    2-Fluoroimidazolinium Bromide: Lacks the methyl groups.

    1,3-Dimethyl-4,5-dihydroimidazolium Bromide: Lacks the fluorine atom and has a different structure.

Uniqueness

1,3-Dimethyl-2-fluoroimidazolinium bromide is unique due to the presence of both methyl and fluorine substituents, which confer distinct chemical and physical properties. These properties make it valuable for specific applications in research and industry.

Properties

IUPAC Name

2-fluoro-1,3-dimethyl-4,5-dihydroimidazol-1-ium;bromide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10FN2.BrH/c1-7-3-4-8(2)5(7)6;/h3-4H2,1-2H3;1H/q+1;/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVWMUDYUXDNHQZ-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CC[N+](=C1F)C.[Br-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10BrFN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1,3-Dimethyl-2-fluoroimidazolinium bromide
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